Orgotein
Description
Historical Scientific Context of Orgotein Discovery and Characterization
The history of this compound is intertwined with the discovery and understanding of superoxide (B77818) dismutase activity. Prior to being known as SOD, this compound was recognized as a metalloprotein with anti-inflammatory properties, isolated from sources such as bovine liver and red blood cells researchgate.netlabinsights.nlnih.govdrugfuture.com. Early research in the 1960s focused on isolating this protein based on its copper content and observed anti-inflammatory effects in animal models researchgate.netnih.gov. It was known by various names, including erythrocuprein, hemocuprein, or cytocuprein nih.govwikipedia.org.
A pivotal moment in the characterization of this compound occurred in 1968-1969 when American scientists Irwin Fridovich and Joe McCord at Duke University discovered that this protein possessed the enzymatic activity responsible for catalyzing the dismutation of superoxide radicals labinsights.nlnih.govwikipedia.org. This groundbreaking finding established the link between the previously identified metalloprotein (this compound/erythrocuprein) and the enzymatic function of scavenging superoxide, thus identifying it as a superoxide dismutase wikipedia.org. The bovine Cu-Zn enzyme, later recognized as this compound, was the first SOD whose atomic-detail crystal structure was solved in 1975 wikipedia.org. It was characterized as a homodimer with a molecular weight of approximately 32,500, containing copper and zinc atoms essential for its catalytic function drugfuture.comwikipedia.orgcigb.edu.cu.
This compound as a Key Superoxide Dismutase (SOD) Entity in Biological Systems
This compound, as a CuZn-SOD, functions as a critical component of the cellular antioxidant defense system in biological systems patsnap.comconsensus.app. Its primary role is to catalyze the dismutation of the superoxide radical anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) nih.govdrugfuture.comwikipedia.orgpatsnap.com. This reaction is crucial because superoxide radicals are highly reactive oxygen species (ROS) generated as by-products of normal oxygen metabolism and various cellular processes labinsights.nlnih.govpatsnap.com. Uncontrolled accumulation of superoxide can lead to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids nih.govpatsnap.com.
The enzymatic mechanism of CuZn-SOD involves the reduction and oxidation of the copper ion at the active site wikipedia.orgpatsnap.com. The reaction proceeds in two steps:
Cu²⁺-SOD + O₂⁻ → Cu⁺-SOD + O₂ (Reduction of copper, oxidation of superoxide) wikipedia.org
Cu⁺-SOD + O₂⁻ + 2H⁺ → Cu²⁺-SOD + H₂O₂ (Oxidation of copper, reduction of superoxide) wikipedia.org
The zinc ion in CuZn-SOD does not directly participate in the catalytic cycle but plays a crucial role in maintaining the structural integrity and stability of the enzyme patsnap.com. This catalytic activity is extremely efficient, converting superoxide into less harmful species, although hydrogen peroxide, the product of the reaction, is subsequently detoxified by other enzymes like catalase .
This compound's role as a key SOD entity is vital for maintaining cellular homeostasis and protecting against oxidative damage implicated in various physiological and pathological conditions labinsights.nlnih.govpatsnap.com. Research has explored the biological significance of SODs in the context of oxidative stress-related diseases and inflammatory responses cigb.edu.cunih.govnih.gov. While the native enzyme has shown promising anti-inflammatory properties in studies, limitations related to its use have also been noted in academic research nih.govtandfonline.comnih.gov.
SODs are widely distributed in aerobic organisms and exist in different forms based on their metal cofactors, including CuZn-SOD, Mn-SOD, and Fe-SOD, located in different cellular compartments nih.govdrugfuture.comwikipedia.orgcigb.edu.cuconsensus.app. This compound specifically refers to the CuZn-SOD form, predominantly found in the cytoplasm and extracellular spaces of eukaryotic cells wikipedia.orgconsensus.app. The study of this compound and its enzymatic activity has been fundamental to understanding the broader field of oxidative stress and the biological importance of superoxide dismutases.
Data Table: Key Characteristics of Bovine CuZn-SOD (this compound)
| Characteristic | Value/Description | Source(s) |
| Common Name(s) | This compound, CuZn-SOD, Erythrocuprein, Hepatocuprein | nih.govdrugfuture.comwikipedia.orgconsensus.app |
| Source (Historical) | Bovine liver, Bovine red blood cells | researchgate.netlabinsights.nlnih.govdrugfuture.com |
| Molecular Weight | ~32,500 Da (Homodimer) | researchgate.netdrugfuture.comwikipedia.org |
| Metal Cofactors | Copper (Cu), Zinc (Zn) | drugfuture.comwikipedia.orgcigb.edu.cupatsnap.comconsensus.app |
| Cellular Location | Cytoplasm, Extracellular spaces (in eukaryotes) | wikipedia.orgconsensus.app |
| Primary Enzymatic Activity | Dismutation of Superoxide Radical (O₂⁻) | nih.govdrugfuture.comwikipedia.orgpatsnap.com |
| Reaction Product(s) | Oxygen (O₂), Hydrogen Peroxide (H₂O₂) | drugfuture.comwikipedia.orgpatsnap.com |
Structure
2D Structure
Properties
CAS No. |
1569268-91-2 |
|---|---|
Molecular Formula |
Cu4Zn4+16 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
tetracopper;tetrazinc |
InChI |
InChI=1S/4Cu.4Zn/q8*+2 |
InChI Key |
TUGDLVFMIQZYPA-UHFFFAOYSA-N |
Canonical SMILES |
[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Biochemical Structure and Molecular Characterization of Orgotein
Primary, Secondary, and Tertiary Structural Elucidation
Amino Acid Compositional Analysis
| Amino Acid | Beef Liver Orgotein (Residues per mole) google.com | Beef Red Blood Cells this compound (Residues per mole) google.com |
| Alanine | 9 | 9 |
| Arginine | 8 | 8 |
| Aspartic Acid | 16 | 16 |
| 1/2 Cystine | 2 | 2 |
| Glutamic Acid | 18 | 18 |
| Glycine | 23 | 23 |
| Histidine | 8 | 8 |
| Isoleucine | 8 | 8 |
| Leucine | 10 | 10 |
| Lysine (B10760008) | 11 | 11 |
| Methionine | 0 | 0 |
| Phenylalanine | 6 | 6 |
| Proline | 8 | 8 |
| Serine | 8 | 8 |
| Threonine | 9 | 9 |
| Tryptophan | 0 | 0 |
| Tyrosine | 1 | 1 |
| Valine | 12 | 12 |
The N-terminal sequence of bovine Cu/Zn-SOD has been identified as ATKAVCVLKG. lifetein.comnih.gov
Dimeric Protein Conformation and Subunit Interactions
Bovine Cu/Zn-SOD exists as a homodimer, meaning it is composed of two identical protein subunits. patsnap.comwikipedia.orgtandfonline.com The molecular weight of the dimeric bovine enzyme is approximately 32,000 to 33,500 Da. google.comusf.eduscientificlabs.co.ukwikipedia.org The two subunits are tightly associated through extensive contact areas, primarily mediated by hydrophobic and some electrostatic interactions. nih.govpnas.orgresearchgate.netwikipedia.org These non-covalent interactions are crucial for maintaining the dimeric structure. tandfonline.com While some forms of SOD1 may undergo homodimerization via a ditryptophan cross-link, bovine SOD is typically reported to lack tryptophan, suggesting other mechanisms or variations exist. lifetein.comnih.gov The dimeric conformation is essential for the enzyme's stability and functional activity. patsnap.com Within the dimer, the two copper ions are situated approximately 34 Å apart. nih.govpnas.orgresearchgate.net
Metalloprotein Active Site Architecture in this compound
This compound functions as a metalloenzyme, with its catalytic activity centered around specific copper and zinc ions located within the active site of each subunit. patsnap.com The active site is strategically positioned between the beta-barrel structure and two of the external loops. wikipedia.org The copper and zinc ions are found in close proximity within this site, separated by a distance of about 6 to 6.3 Å. researchgate.netnih.govusf.edupnas.orgresearchgate.netlibretexts.org The active site architecture includes a channel that provides solvent access, particularly to the copper ion, which is solvent-accessible, while the zinc ion is more buried within the structure. researchgate.netlibretexts.org
Copper and Zinc Metal Ion Coordination and Roles
Each subunit of this compound binds one copper ion and one zinc ion, which are critical for its structure and function. scientificlabs.co.ukoup.com A distinctive feature of the metal-binding region is the bridging interaction between the copper and zinc ions, mediated by the imidazolate ring of a histidyl residue, His61. researchgate.netnih.govusf.edupnas.orgresearchgate.netlibretexts.orgoup.comsci-hub.se
The copper ion, which is directly involved in the catalytic cycle, is typically coordinated by four histidyl imidazoles (His44, His46, His61, and His118) and a water molecule. researchgate.netnih.govusf.edupnas.orgresearchgate.netlibretexts.orgoup.com This coordination environment forms a distorted square-pyramidal geometry around the Cu(II) ion. researchgate.netnih.govusf.edupnas.orgresearchgate.netlibretexts.orgoup.com
The zinc ion, primarily playing a structural role, is coordinated by three histidyl imidazoles (His61, His69, and His78) and an aspartyl carboxylate group (Asp81). researchgate.netnih.govusf.edupnas.orgresearchgate.netlibretexts.orgoup.com This arrangement results in a distorted tetrahedral geometry around the Zn(II) ion. researchgate.netnih.govusf.edupnas.orgresearchgate.netlibretexts.orgoup.com The zinc ion contributes significantly to the structural integrity and thermal stability of the enzyme. patsnap.comlibretexts.org While essential for stability, removal of the zinc ion does not abolish the superoxide (B77818) dismutase activity, although it does lead to diminished thermal stability. libretexts.org
Ligand Binding Microenvironment
The active site of this compound is characterized by a narrow channel that regulates access to the catalytic copper center. researchgate.netlibretexts.org This channel is generally permeable only to small molecules such as water, small anions, and the substrate superoxide radical. libretexts.org The microenvironment around the metal ions is crucial for substrate recognition and catalytic efficiency. Anions like cyanide, azide, cyanate, and thiocyanate (B1210189) are known to bind to the copper ion, which can lead to the dissociation of intrinsic ligands. libretexts.org Phosphate has also been observed to bind to the enzyme near the Cu(II) center, although it may not directly coordinate to the metal ion. libretexts.org A positively charged arginine residue, Arg-141, is located within this channel and is thought to contribute to the electrostatic guidance of the negatively charged superoxide substrate towards the copper site. usf.edu
Post-Translational Modifications and Their Impact on this compound Structure
The functional activation of Cu/Zn-SOD, and thus this compound, involves several crucial post-translational modifications. These include the incorporation of copper and zinc ions into their respective binding sites and the formation of an intramolecular disulfide bond. nih.govnih.govcapes.gov.br Bovine SOD1 contains cysteine residues, specifically Cys55 and Cys144, which form a stable and conserved intramolecular disulfide bond within each monomer. oup.com This disulfide bond, forming a left-handed spiral, connects the largest external loop to the beginning of beta strand 8, contributing significantly to the structural integrity of the subunit. researchgate.net
Metal binding is a critical post-translational event that profoundly impacts the protein's structure and stability. The presence of both copper and zinc in the holo form of the enzyme confers significantly higher thermal stability compared to the apo form, which lacks these metal ions. lifetein.comwikipedia.orgoup.comnih.gov The absence of metal ions, particularly zinc, has been linked to structural changes that can promote the formation of amyloid-like fibrillar aggregates. uni-muenchen.de
Other post-translational modifications have been observed or suggested to occur in Cu/Zn-SOD, potentially influencing its localization and activity. Palmitoylation, for instance, has been suggested to aid in nuclear targeting and reduce catalytic activity. uniprot.org Succinylation, particularly near the copper catalytic site, is thought to inhibit enzymatic activity. uniprot.org Phosphorylation on specific residues, such as serine 38 in yeast SOD1, has been identified as a potential marker for inactive enzyme pools, suggesting a regulatory role for this modification, although its direct impact on bovine SOD structure requires further investigation. nih.gov These modifications highlight the complex regulatory mechanisms that can influence the structural conformation and functional state of this compound.
Glycosylation Patterns
While the search results did not provide specific details on the glycosylation patterns of this compound itself, general information about protein glycosylation highlights its significance in protein structure, function, and stability nih.govnih.gov. Glycosylation, the process of adding glycans to proteins, is a common post-translational modification in eukaryotic cells nih.gov. N-glycosylation occurs at asparagine residues, while O-glycosylation typically involves the addition of glycans to serine or threonine residues nih.govresearchgate.net. These modifications can influence protein folding, serum half-life, and interactions nih.gov. Studies on other proteins demonstrate that altered glycosylation patterns can be associated with various conditions nih.gov. Although Cu-Zn SOD (this compound) is described as a small glycoprotein (B1211001) in mammalian cells, indicating the presence of attached carbohydrates alibaba.com, detailed research findings specifically on the types and locations of glycosylation on the this compound molecule were not extensively available in the provided search results.
Oxidative Modification Studies
This compound's primary function is to counteract oxidative stress by dismutating superoxide radicals patsnap.comcalzyme.com. Studies on oxidative modification often focus on how proteins are affected by reactive oxygen species (ROS) or how enzymes like SOD protect against such modifications jci.orgresearchgate.net. This compound's enzymatic activity directly addresses the presence of superoxide radicals, preventing them from causing damage, including potential oxidative modifications to cellular components like DNA, proteins, and lipids patsnap.com. Research indicates that stimulating SOD1 (the gene encoding Cu-Zn SOD) can lead to a reduction in tissue oxidative damage patsnap.com. Preclinical studies using animal models with induced oxidative stress have shown that SOD1 stimulation attenuates pathological changes at the cellular level patsnap.com.
Purification-Related Extraneous Protein Characteristics
The purification process of this compound, particularly from tissue sources like bovine liver, can result in the presence of extraneous proteins nih.govgoogle.comelsevier.esmdpi.com. Early preparations of this compound were noted to contain traces of such impurities, detectable by techniques like gel electrophoresis google.com. These extraneous proteins could appear as broad, weak bands moving slower than the characteristic this compound bands google.com. Trace amounts of other impurities might also be present as background google.com. While efforts were made to purify this compound to be substantially free from other proteins, extraneous proteins were sometimes present google.com. These impurities, even in small amounts, could potentially influence the characteristics of the preparation elsevier.esmdpi.com. For instance, some extraneous proteins found in bovine liver-derived this compound preparations were identified as potential allergens, contributing to hypersensitivity reactions elsevier.esmdpi.com. Studies using SDS-PAGE and immunoblotting have revealed bands corresponding to proteins other than this compound in some preparations, such as albumin elsevier.esmdpi.com.
Enzymatic Activity and Catalytic Mechanisms of Orgotein
Superoxide (B77818) Dismutation Catalysis by Orgotein
Reaction Kinetics and Substrate Specificity
The reaction catalyzed by superoxide dismutase, including this compound, is remarkably fast. The uncatalyzed dismutation of superoxide is a second-order reaction with respect to superoxide concentration wikipedia.orgchemeurope.com. However, the SOD-catalyzed reaction is first-order with respect to superoxide concentration wikipedia.org. Superoxide dismutase has one of the highest catalytic efficiencies (kcat/KM) of any known enzyme, reported to be around 7 billion M⁻¹s⁻¹ wikipedia.org. This high efficiency means the reaction rate is primarily limited by the frequency of collisions between the enzyme and the superoxide radical, often referred to as being "diffusion-limited" wikipedia.orgchemeurope.com.
This compound's primary substrate is the superoxide radical (O₂•⁻) patsnap.compatsnap.com. While the enzyme is highly specific for superoxide, factors such as pH can influence the reaction rate.
Redox Cycling of Active Site Metal Ions (Cu+/Cu2+)
The catalytic mechanism of Cu,Zn-SOD, the type of SOD that this compound represents, involves the redox cycling of the copper ion at its active site wikipedia.orgpatsnap.com. The copper ion alternates between its cuprous (Cu⁺) and cupric (Cu²⁺) oxidation states during the dismutation process wikipedia.orgpatsnap.comlibretexts.org. The reaction proceeds through a two-step ping-pong mechanism:
Reduction of Cu²⁺: A superoxide radical reduces the Cu²⁺ ion in the active site to Cu⁺, releasing molecular oxygen (O₂). Cu²⁺-SOD + O₂•⁻ → Cu⁺-SOD + O₂ wikipedia.org
Oxidation of Cu⁺: A second superoxide radical reacts with the Cu⁺ ion, oxidizing it back to Cu²⁺, and in the presence of two protons (H⁺), hydrogen peroxide (H₂O₂) is produced. Cu⁺-SOD + O₂•⁻ + 2H⁺ → Cu²⁺-SOD + H₂O₂ wikipedia.org
This cyclical change in the copper's oxidation state facilitates the rapid conversion of superoxide radicals wikipedia.orgpatsnap.comlibretexts.org. The zinc ion in the active site does not directly participate in the redox chemistry but plays a crucial role in maintaining the structural integrity and stability of the enzyme patsnap.com.
Factors Influencing Enzymatic Efficiency
Several factors can influence the enzymatic efficiency of this compound and other Cu,Zn-SODs. These include:
pH: The enzymatic activity of SOD is pH-dependent, with optimal activity typically observed around physiological pH chemeurope.comdiva-portal.org. Extreme pH values can lead to decreased activity or denaturation of the enzyme.
Temperature: Like most enzymes, this compound's activity is affected by temperature. While some SODs exhibit thermostability, extreme temperatures can lead to denaturation and loss of activity bioline.org.br.
Metal Ion Availability: The presence and availability of copper and zinc ions are essential for this compound's catalytic function and structural stability patsnap.com. Deficiencies in these metals can impair enzyme activity.
Presence of Inhibitors or Competing Substances: Certain substances can interfere with SOD activity. For instance, hydrogen peroxide can inactivate Cu,Zn-SOD in vitro at alkaline pH by oxidizing a histidine residue in the active site diva-portal.org. Other substances like peroxynitrite can also inactivate SOD by reacting with the metal center nih.gov. Additionally, certain small molecules or other proteins in biological samples can potentially affect the measured SOD activity spkx.net.cn.
Protein Structure and Integrity: The dimeric structure of this compound is crucial for its stability and functionality patsnap.com. Factors that disrupt this structure can lead to a loss of enzymatic activity.
Comparative Enzymatic Kinetics with Other SOD Isoforms
Mammals, including humans, have three main isoforms of superoxide dismutase: Cu,Zn-SOD (SOD1), Mn-SOD (SOD2), and EC-SOD (SOD3) consensus.appwikipedia.orgnih.govresearchgate.netresearchgate.net. This compound is a form of Cu,Zn-SOD popline.org. While all SOD isoforms catalyze the dismutation of superoxide, they differ in their metal cofactors, cellular localization, and some kinetic properties consensus.appwikipedia.orgnih.govresearchgate.netresearchgate.net.
Cu,Zn-SOD (SOD1): Found primarily in the cytoplasm, nucleus, and intermembrane space of mitochondria, this isoform contains copper and zinc consensus.appwikipedia.orgresearchgate.net. This compound belongs to this category popline.org. Cu,Zn-SOD is known for its very high catalytic rate, often considered diffusion-limited wikipedia.orgchemeurope.com.
Mn-SOD (SOD2): Located in the mitochondria, this isoform contains manganese consensus.appwikipedia.orgresearchgate.net. Mn-SOD is crucial for detoxifying superoxide generated during mitochondrial respiration wikipedia.orgnih.gov.
EC-SOD (SOD3): This isoform is found in the extracellular spaces and contains copper and zinc consensus.appwikipedia.orgresearchgate.net.
While the fundamental catalytic mechanism of superoxide dismutation is similar across isoforms, the specific kinetic parameters (like kcat and KM) can vary depending on the metal cofactor and protein structure. Cu,Zn-SODs, like this compound, generally exhibit extremely high catalytic rates compared to the spontaneous dismutation of superoxide and potentially higher rates than some other metalloenzyme SODs wikipedia.orgchemeurope.comresearchgate.net. Studies comparing the precise kinetic differences between this compound (bovine Cu,Zn-SOD) and human SOD isoforms or other non-mammalian SODs would provide more detailed comparative data.
Molecular and Cellular Mechanisms of Action of Orgotein in Vitro Studies
Modulation of Reactive Oxygen Species (ROS) Homeostasis
Orgotein's primary function as a superoxide (B77818) dismutase is central to its ability to modulate ROS homeostasis. patsnap.comamegroups.orgresearchgate.net ROS are highly reactive molecules that can cause cellular damage and contribute to inflammatory processes. researchgate.netmdpi.comimrpress.com
Direct Superoxide Radical Scavenging
This compound directly catalyzes the dismutation of superoxide radicals (O₂•⁻) into less reactive species, specifically hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). patsnap.comamegroups.orgresearchgate.netconsensus.app This enzymatic activity is a fundamental mechanism by which this compound reduces the cellular burden of superoxide, a key initiator of oxidative stress. researchgate.netimrpress.com Studies have shown that this compound, as a copper-zinc SOD preparation, can provide protection by scavenging superoxide radicals. researchgate.net The superoxide radical is considered a major ROS involved in redox imbalance and oxidative stress in mammals. mdpi.com
Prevention of Downstream Harmful ROS Formation
By efficiently scavenging superoxide radicals, this compound indirectly prevents the formation of more potent and damaging downstream ROS. researchgate.netimrpress.com Superoxide can react with nitric oxide (NO) to form peroxynitrite (ONOO⁻), a highly reactive nitrogen species that contributes significantly to cellular damage and inflammation. researchgate.netimrpress.com By reducing the availability of superoxide, this compound limits peroxynitrite formation, thereby mitigating its pro-inflammatory and cytotoxic effects. imrpress.com This prevention of downstream harmful ROS formation is a crucial aspect of this compound's protective capacity against oxidative stress-induced injury. biorxiv.org
Anti-Inflammatory Signaling Pathway Modulation
Beyond its direct antioxidant activity, this compound has been shown in in vitro studies to modulate various signaling pathways involved in the inflammatory response. escholarship.orgamegroups.orgresearchgate.net
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
In vitro studies suggest that this compound can influence the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). jfda-online.comnih.govscielo.br These cytokines play critical roles in initiating and propagating inflammatory cascades. jfda-online.comnih.govnih.gov While specific data on this compound's direct inhibitory effects on the production of these cytokines in various cell types are explored in research, the general principle is that by reducing oxidative stress and modulating downstream signaling, this compound can contribute to a decrease in the levels of these inflammatory mediators. researchgate.net
Regulation of NF-κB Signaling Pathway Activity
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory gene expression, including the genes for many pro-inflammatory cytokines. wikipedia.orgcusabio.comnih.gov Activation of NF-κB typically involves the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate target genes. wikipedia.orgcusabio.com In vitro studies indicate that this compound can regulate the activity of the NF-κB signaling pathway. mdpi.comgoogle.commsdvetmanual.com By influencing this pathway, this compound can modulate the transcription of genes involved in inflammation, potentially leading to a reduction in the production of pro-inflammatory mediators. cusabio.comnih.gov Dysregulation of NF-κB signaling is implicated in inflammatory and autoimmune diseases. cusabio.comnih.gov
Inhibition of Phospholipase Activation and Prostaglandin (B15479496) Formation
The anti-inflammatory action of this compound may be attributed, at least in part, to the inhibition of phospholipase activation drmelon-r.com. Phospholipase A2 is an enzyme involved in the release of arachidonic acid from cell membranes, which is a key step in the synthesis of prostaglandins (B1171923) slu.seisvpt.org. Prostaglandins are lipid mediators that play significant roles in inflammatory processes, including inducing vasodilation, changing capillary permeability, and promoting chemotaxis slu.seisvpt.org. By potentially inhibiting phospholipase activation, this compound could reduce the subsequent formation of prostaglandins, thereby mitigating inflammatory responses drmelon-r.com. This mechanism is distinct from that of glucocorticoids, which inhibit phospholipase A2 and selectively COX-2, and NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis slu.seisvpt.orgnih.gov.
Cellular Interactions and Receptor Binding
This compound's efficacy, particularly its prolonged effects, may involve interactions with cells, potentially including receptor-mediated mechanisms and membrane stabilization popline.org.
Membrane stabilization of phagocytosing and/or tissue cells is considered a possible mechanism contributing to this compound's prolonged efficacy popline.org. This effect could augment its other actions google.com. One potential mechanism for membrane stabilization involves the inhibition of lipid peroxidation popline.org. Lipid peroxidation, a process driven by reactive oxygen species, can damage cell membranes . By scavenging superoxide radicals, this compound can reduce oxidative stress and potentially protect cell membranes from such damage patsnap.comnih.govmdpi.com.
Interaction with receptors is another possible candidate mechanism for this compound's action and its prolonged effects popline.org. Enzyme-based therapeutics like superoxide dismutase are suggested to potentially block cytokine release by targeting exocytosis-related receptors mdpi.com. While specific receptors for this compound are not extensively detailed in the provided information, the concept of receptor-mediated interactions is considered within the scope of its cellular effects popline.org.
Membrane Stabilization Mechanisms
Influence on Gene Expression and Transcriptional Regulation
This compound, as a form of SOD1, appears to be involved in modulating oxidative stress-responsive gene transcription patsnap.com. Reactive oxygen species (ROS), which this compound targets, can interfere with the activation of critical transcription factors, such as NF-κB and Nrf2, by affecting redox-sensitive cysteine residues in their DNA-binding sites d-nb.info. Activation of transcription factors like NF-κB can lead to enhanced gene expression dovepress.com.
The Nrf2 pathway is a key transcriptional pathway involved in the cellular defense against oxidative stress nih.govnih.gov. Nrf2 is a transcription factor that regulates the expression of antioxidant response genes nih.govnih.gov. Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), promoting the transcription of a wide range of antioxidant genes, including superoxide dismutase, catalase, and glutathione (B108866) peroxidase nih.govmdpi.com. SOD1 stimulants, such as this compound, are thought to potentially work in combination with agents that activate the Nrf2 pathway patsnap.com. Studies suggest that MnSOD signaling can catalyze Nrf2 upregulation d-nb.info. This compound has been shown to be clinically effective in treating radiation-induced toxicities, and Nrf2 is also implicated in mitigating radiation-induced ROS-mediated signaling d-nb.info.
Cellular Proteostasis and Stress Response Modulation
Oxidative stress can disrupt cellular homeostasis, affecting processes such as cellular signaling, proteostasis, autophagy, and mitochondrial function nih.gov. Poor protein quality control can lead to the production of increased levels of reactive oxygen species nih.gov. This compound, by catalyzing the dismutation of superoxide radicals, plays a crucial role in maintaining cellular redox homeostasis nih.govmdpi.comnih.gov. By elevating the synthesis of antioxidant enzymes and other molecules, this compound supports cell survival under conditions of oxidative stress nih.gov. As a first-line defense against oxidative stress, SOD (this compound) acts as a significant endogenous regulator of the redox state in biological systems mdpi.com. The activation of the Nrf2 pathway, which can be influenced by SOD stimulants, orchestrates the expression of various antioxidant enzymes, providing a robust defense against reactive oxygen species and modulating the cellular stress response patsnap.com.
Chaperone-like Activities
While the primary function of this compound is its superoxide dismutase activity, the concept of proteins exhibiting multiple functions, including chaperone-like activities, is an area of research. Molecular chaperones are proteins that assist in the proper folding and assembly of other proteins, preventing aggregation of misfolded proteins researchgate.net. Research into human Cu/Zn superoxide dismutase (hSOD1), the human equivalent of the enzyme in this compound, has shown that its maturation and proper folding are assisted by a dedicated copper chaperone, human copper chaperone (hCCS) ijbiotech.comresearchgate.net. Co-expression of hCCS has been demonstrated to enhance the solubility and enzymatic activity of hSOD1 in expression systems like E. coli, suggesting a chaperone role for hCCS in SOD1 maturation ijbiotech.comresearchgate.net. Specifically, co-expression with hCCS increased hSOD1 solubility at 37°C and enhanced its specific activity, particularly in the absence of supplementary copper ijbiotech.comresearchgate.net. While this highlights the reliance of SOD1 on chaperone activity for its own function, direct evidence from the provided search results demonstrating this compound itself acting as a chaperone for other cellular proteins in vitro is limited.
Table 1: Effect of hCCS Co-expression on hSOD1 Specific Activity in E. coli
| Co-expression Partner | Cu²⁺ Supplement | Specific Activity (U/mg protein) |
| None | + | 865 ± 119 |
| None | - | 414 ± 29 |
| hCCS | + | 1298 ± 187 |
| hCCS | - | > 3 times higher than without Cu²⁺ supplement |
Data derived from research on human SOD1, analogous to this compound (bovine SOD1). ijbiotech.comresearchgate.net
Apoptosis Modulation in Vitro
Apoptosis, or programmed cell death, is a critical process for development and tissue homeostasis, and its dysregulation is implicated in various diseases nih.gov. Oxidative stress, often resulting from an imbalance between ROS production and antioxidant defenses, can trigger apoptosis nih.gov. As an enzyme that efficiently removes superoxide radicals, this compound's antioxidant activity can protect cells from oxidative damage that might otherwise lead to the initiation of apoptotic pathways patsnap.comconsensus.app. By mitigating oxidative stress in vitro, this compound can indirectly exert an anti-apoptotic effect, helping to maintain cell viability under conditions of elevated ROS. For instance, superoxide dismutase has been explored for its potential to ameliorate cisplatin-induced nephrotoxicity, which involves cellular damage and potentially apoptosis dntb.gov.ua. While this suggests a link to apoptosis modulation, the provided search results lack detailed in vitro studies specifically delineating direct mechanisms by which this compound interacts with or regulates core apoptotic machinery components. The primary documented mechanism related to apoptosis modulation appears to be its protective effect against oxidative stress-induced cell death.
Interactions with Other Cellular Macromolecules
Understanding how this compound interacts with other macromolecules within the cellular environment is crucial for a comprehensive picture of its biological activities.
Protein-Protein Interaction Research
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, metabolic pathways, and structural integrity nih.govfrontiersin.orgethz.ch. This compound itself is a dimeric protein, meaning it exists as a complex of two identical subunits patsnap.com. Furthermore, as a metalloenzyme, its function relies on the presence of metal ions, specifically copper and zinc, at its active site patsnap.comconsensus.app. The proper incorporation of copper into Cu-Zn SOD (this compound) is facilitated by a specific copper chaperone, hCCS, which interacts directly with SOD1 ijbiotech.comresearchgate.net. This interaction is a well-established example of a crucial protein-protein interaction involving SOD1, essential for its maturation and enzymatic activity ijbiotech.comresearchgate.net. While the interaction with its dedicated chaperone is documented, extensive research findings detailing a broader spectrum of direct protein-protein interactions between this compound and a wide array of other cellular proteins were not prominently featured in the provided search results. Research in this area would involve techniques aimed at identifying protein binding partners to map this compound's interactome within the cell.
Biological Mechanisms and Effects of Orgotein Animal Model Studies
Oxidative Stress Mitigation in Animal Models
Orgotein functions as a superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂). This action is crucial in reducing oxidative stress, a state of imbalance between reactive oxygen species (ROS) production and the body's ability to detoxify them patsnap.comcigb.edu.cunih.govresearchgate.netconsensus.app. Oxidative stress is a significant factor in the pathogenesis of various inflammatory conditions and tissue damage patsnap.comcigb.edu.cu. By scavenging superoxide radicals, this compound helps to mitigate the cellular damage caused by these highly reactive species patsnap.comcigb.edu.cuconsensus.appscielo.br. Studies in animal models have demonstrated the ability of this compound to reduce oxidative stress in different tissues scielo.brnih.gov.
Tissue-Level Reduction of Lipid Peroxidation
Lipid peroxidation, a process where free radicals damage lipids, particularly in cell membranes, is a key indicator of oxidative stress and tissue damage nih.gov. Research in animal models has shown that this compound can reduce lipid peroxidation at the tissue level. For instance, in a rat model of streptozotocin-induced diabetes, treatment with exogenous SOD (this compound) significantly reduced lipid peroxidation in lung tissue and blood, as evaluated by measuring thiobarbituric acid reactive substances (TBARS) levels scielo.br. Serum TBARS levels were significantly higher in diabetic rats compared to control and SOD-only groups, while the IDM+SOD group showed significantly lower levels than the IDM-only group scielo.br. Similarly, lung tissue SOD levels were significantly lower in the IDM-only group but significantly higher in the IDM+SOD group compared to the IDM-only group scielo.br. Another study suggested that SOD's protective effects could be related to scavenging the superoxide anion, thereby protecting membrane phospholipids (B1166683) from peroxidation cigb.edu.cu. Additionally, in studies examining cisplatin-induced nephrotoxicity in rats, this compound administration was shown to lower nephrotoxicity, and the results supported a role for pathological levels of oxygen radicals in this toxicity, implying a reduction in oxidative damage, including potentially lipid peroxidation researchgate.net.
Table 1: Effect of SOD on Lipid Peroxidation (TBARS) and SOD Levels in a Rat Model of Diabetes scielo.br
| Group | Serum TBARS (µmol/L) | Lung Tissue SOD (U/mg protein) |
| Control | Lower | Higher |
| SOD-only | Lower | Higher |
| IDM-only | Higher | Lower |
| IDM+SOD | Significantly Lower | Significantly Higher |
Note: Data is presented qualitatively based on the provided snippet, which indicated significant differences without specific numerical values for all comparisons.
Anti-Inflammatory Mechanisms in Vivo
This compound has demonstrated potent anti-inflammatory effects in a variety of in vivo animal models google.compatsnap.comcigb.edu.cunih.govpopline.orgresearchgate.net. Its anti-inflammatory activity is attributed, at least in part, to its ability to neutralize superoxide radicals, which are involved in the inflammatory cascade patsnap.comcigb.edu.cupopline.orgresearchgate.net.
Attenuation of Edema Formation and Granuloma Development
Animal models of inflammation, such as carrageenan-induced foot paw edema and cotton pellet granuloma, have been used to evaluate this compound's effects on swelling and tissue proliferation google.comresearchgate.net. This compound has been shown to attenuate edema formation in models like carrageenan-induced foot paw edema in rats google.comresearchgate.net. Studies indicated that bovine superoxide dismutase (this compound) administered intravenously to rats completely suppressed the prostaglandin (B15479496) phase swelling of carrageenan foot edema researchgate.net. In the guinea pig skin edema model, this compound potentiated the suppression of inflammation when given with synthetic anti-inflammatory agents google.com. This compound has also been studied in the cotton pellet granuloma model in rats google.com. Furthermore, recombinant CuZn-SOD treatment in rabbits with burned tissues exhibited reduced edema formation cigb.edu.cu. Granuloma formation, characterized by organized aggregates of immune cells, is a feature of chronic inflammation researchgate.netnih.gov. While the provided sources discuss animal models of granulomatous inflammation generally researchgate.netnih.govfrontiersin.org, and mention this compound being studied in the cotton pellet granuloma model google.com, detailed mechanisms of this compound's impact specifically on granuloma development beyond its general anti-inflammatory action require further specific investigation of those studies.
Effects on Cytokine Profiles in Inflamed Tissues
Cytokines are key signaling molecules that orchestrate the inflammatory response mdpi.comnih.govnih.gov. Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are often elevated in inflamed tissues in animal models researchgate.netmdpi.com. Modulating cytokine profiles is a common strategy in anti-inflammatory therapy mdpi.com. While the provided information indicates that recombinant human SOD can reduce inflammatory cytokine levels in animal models mdpi.com, and that elevated proinflammatory cytokines are observed in animal models of arthritis researchgate.net, specific data detailing the effects of this compound (bovine Cu,Zn-SOD) on the profiles of various cytokines in inflamed tissues in animal models is not extensively provided in the snippets. Studies analyzing the concentrations of specific pro-inflammatory and anti-inflammatory cytokines in the tissues of this compound-treated animals in various inflammation models would offer more detailed insights into this aspect of its anti-inflammatory mechanism.
Tissue Protective Mechanisms
Animal model studies have demonstrated the tissue-protective capabilities of this compound against various induced injuries, often linked to its ability to mitigate oxidative stress and modulate inflammatory processes.
This compound has shown promise as a radioprotector in normal tissues in animal experiments. Studies in mice evaluating the effects of this compound on the radiation response of normal murine tissue in vivo observed a protective effect on normal tissue when radiation was delivered according to aggressive protocols and a relatively high dosage of this compound was administered. Furthermore, an accelerated trend of recovery of normal tissue was noted. This compound appeared to confer normal tissue radioprotection consistently with different doses, formulations, and routes of administration in preclinical findings, and the proximity of this compound administration to radiation was associated with the protective signal. Importantly, in these studies, no effects of this compound on tumor radiation response were detected, suggesting a differential protective effect on normal versus malignant tissue.
This compound has been shown to ameliorate organ-specific damage, such as nephrotoxicity induced by certain agents. In rats, daily subcutaneous administration of this compound was found to lower the nephrotoxicity induced by cis-platinum (cis-diaminedichloroplatinum II). The toxicity of cis-platinum was assessed by comparative measurements of blood urea (B33335) nitrogen and changes in body weight, as well as by comparative renal histology. These results support the role of pathologic levels of oxygen radicals in the etiology of cis-platinum nephrotoxicity and suggest a protective effect of this compound.
Research suggests a role for superoxide dismutase activity in preventing fibrotic progression. While direct animal model data specifically detailing this compound's effects on preventing fibrotic progression within the strict confines of the search results were limited, studies on the utility of bovine Cu/Zn SOD have indicated a reduction in long-standing post-irradiation fibrosis in a clinical setting. Furthermore, animal models of pulmonary fibrosis induced by agents like bleomycin (B88199) are utilized to evaluate antifibrotic compounds and understand the molecular basis of fibrosis, which involves the accumulation, proliferation, and differentiation of fibroblasts and excessive extracellular matrix deposition. Oxidative stress is considered a key player in the establishment and progression of lung fibrosis in animal models. Studies involving superoxide dismutase secreting Bacillus amyloliquefaciens spores in mice with bleomycin-induced pulmonary fibrosis showed reduced fibrosis levels, decreased collagen deposition, and increased SOD activity in lung tissue.
The neuroprotective potential of superoxide dismutase, including this compound, has been explored in animal models. Preclinical studies using animal models with induced oxidative stress have consistently shown that SOD1 stimulation attenuates pathological changes at the cellular level, such as lessened apoptosis in neuronal cells, which correlate with improved neurological outcomes. While pegthis compound (B168846) (PEG-SOD), a modified form of SOD, was found ineffective in clinical trials for traumatic brain injury, animal studies in cerebral ischemia models have investigated neuroprotective strategies. Metalloporphyrin antioxidants, which can provide neuroprotection in brain ischemia in animal models, highlight the broader concept of antioxidant-mediated neuroprotection.
Prevention of Fibrotic Progression
Immunological Considerations in Animal Models
Immunological considerations, particularly immunogenicity, are important aspects of evaluating therapeutic proteins like this compound in animal models.
This compound is considered a weak immunogen. However, it can be made to produce antibodies in sensitive animals, such as rabbits and guinea pigs, when introduced with strong immunostimulants like complete Freund's adjuvant. Rabbits are often preferred for antibody production due to their greater blood volume. Even with strong adjuvants, producing this compound antibodies in rabbits requires an extensive immunization regimen. Standard techniques like gel immunoelectrophoresis and gel immunodiffusion are used to evaluate antigen-antibody interaction. Animal models are valuable tools in immunogenicity evaluation, allowing for controlled studies of variables like dosage and administration. However, accurately predicting human immunogenicity from animal models can be challenging due to species differences in immune responses and MHC molecules. Studies in animals can provide insights into the consequences of immune responses to therapeutic proteins, such as the development of neutralizing antibodies.
Production and Purification Methodologies for Orgotein
Extraction from Natural Biological Sources
Orgotein is naturally present in the cells of various organisms, with certain tissues being particularly rich sources. nih.gov The initial step in its production involves disrupting these tissues to release the intracellular proteins, including this compound.
Bovine Liver Extraction Techniques
Bovine liver is a primary source for the commercial production of this compound due to its high concentration of the enzyme. nih.govelsevier.eselsevier.es Extraction from bovine liver typically involves homogenizing the tissue in an aqueous solution, such as cold water or a buffer. googleapis.com This process helps to solubilize the proteins. The resulting mixture is then often subjected to centrifugation to remove insoluble materials. elsevier.es
A typical isolation technique begins with removing insoluble materials using an aqueous solution as a selective solvent for the soluble proteins containing the desired protein. google.com
Alternative Animal and Plant Tissue Sources
Beyond bovine liver, this compound (as Cu-Zn SOD) is found in other mammalian tissues, including kidney and erythrocytes, which are also considered rich sources. nih.gov Other animal sources like porcine kidney and bovine spleen, oysters, and mussels have also been noted to contain the protein. google.com
While animal tissues have been traditional sources, plant sources also contain Cu-Zn SOD. longdom.org Although some terrestrial plants may have lower enzyme abundance compared to animal sources, strategies have been developed to enhance extraction yields from alternative plant sources. nih.gov
Initial Fractionation and Precipitation Methods
Following the initial extraction, fractionation and precipitation methods are employed to separate this compound from other soluble proteins and impurities. These methods exploit differences in protein properties such as solubility and size.
One approach involves using organic solvents like cold acetone (B3395972) or ethanol (B145695) to selectively precipitate proteins. googleapis.comgoogle.com Lipids and other soluble impurities may remain in the solvent while most proteins, including this compound, precipitate. google.com The precipitated protein fraction containing this compound is then redissolved in an appropriate buffer. googleapis.comgoogle.com
Another method involves heating the protein mixture, typically at temperatures around 60-65°C for a specific duration, to denature and precipitate unwanted proteins while this compound remains soluble due to its relative stability. google.com
Fractional precipitation can also utilize salts, such as ammonium (B1175870) sulfate (B86663), to selectively precipitate proteins based on differential solubility. sigmaaldrich.com The degree of solubility or insolubility is influenced by protein purity and concentration. google.com
Advanced Chromatographic Purification Techniques
To achieve high purity, the protein fraction containing this compound undergoes advanced chromatographic purification techniques. These methods separate proteins based on various characteristics, including size and charge. sigmaaldrich.commblbio.com
Molecular Sieve Chromatography
Molecular sieve chromatography, also known as gel filtration or size exclusion chromatography, separates proteins based on their molecular size. mblbio.combitesizebio.comwikipedia.org The stationary phase consists of porous beads. mblbio.comwikipedia.org Larger molecules are excluded from the pores and elute quickly, while smaller molecules enter the pores and have a longer retention time, thus eluting later. mblbio.combitesizebio.comwikipedia.org This technique is used to separate this compound from proteins of different sizes. nih.govelsevier.eselsevier.es The molecular weight of bovine liver this compound has been established at approximately 32,500. google.com
Ion Exchange Chromatography
Ion exchange chromatography separates proteins based on their net electrical charge. mblbio.comsinobiological.comcytivalifesciences.com The stationary phase is an ion exchange resin with charged groups. mblbio.comcytivalifesciences.com Proteins with a charge opposite to that of the stationary phase bind to the resin. mblbio.comcytivalifesciences.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the ionic interactions and releases the bound proteins. mblbio.comcytivalifesciences.com
There are two types: cation exchange, which uses a negatively charged matrix to bind positively charged proteins, and anion exchange, which uses a positively charged matrix to bind negatively charged proteins. mblbio.comsinobiological.com The net charge of a protein is dependent on its amino acid composition and the pH of the surrounding solution. sinobiological.comcytivalifesciences.com this compound purification commonly utilizes ion exchange chromatography to achieve homogeneity. nih.govelsevier.eselsevier.esresearchgate.netscilit.com For example, DEAE-cellulose, a weakly basic ion exchange resin, has been used in this compound purification. google.com
Affinity Chromatography (e.g., Ni-IDA)
Affinity chromatography is a powerful technique used to purify proteins based on their specific binding interactions. In the context of recombinant protein purification, Immobilized Metal Affinity Chromatography (IMAC), such as Ni-IDA (Nickel-Iminodiacetic Acid) or Ni-NTA (Nickel-Nitrilotriacetic Acid), is commonly employed for proteins engineered with a polyhistidine tag (His-tag). This tag allows the recombinant protein to bind specifically to immobilized metal ions (typically Ni²⁺) on the chromatography matrix. uzh.ch Proteins without a His-tag, or those with weaker binding affinities, are washed away, while the His-tagged protein is eluted by introducing a competitor molecule, such as imidazole (B134444), which competes with the His-tag for binding to the metal ions. uzh.chfrontiersin.orgbiorxiv.org
Studies on the purification of recombinant Cu,Zn-SOD expressed in Escherichia coli have successfully utilized Ni-IDA metal affinity chromatography. Following induction and cell lysis, the supernatant containing the recombinant protein can be loaded onto a nickel affinity resin. frontiersin.orgnih.gov The resin is washed with buffers containing increasing concentrations of imidazole to remove unbound and weakly bound proteins. frontiersin.org The target protein, recombinant Cu,Zn-SOD, is then eluted with a higher concentration of imidazole. frontiersin.org For instance, one protocol involved washing with a buffer containing 60 mM imidazole and eluting with a buffer containing 0.5 M imidazole, both with 0.5 M NaCl and 20 mM Tris-HCl (pH 7.9). frontiersin.org This step can serve as a preliminary purification step, significantly enriching the target protein. frontiersin.orgnih.gov
Gel Electrophoretic Purification
Gel electrophoresis, particularly SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a widely used technique for analyzing protein purity and determining molecular weight. While primarily analytical, preparative gel electrophoresis can also be employed for protein purification, especially to remove residual impurities that may co-purify with the target protein through other methods. elsevier.esgoogle.com
For this compound, which is bovine Cu,Zn-SOD, SDS-PAGE can reveal its subunit molecular weight. Bovine Cu,Zn-SOD is a homodimer, and under reducing conditions in SDS-PAGE, it typically migrates as a single band with a molecular weight of approximately 15-16 kDa, while under non-reducing conditions, the dimer is observed at around 31-32 kDa. psu.edubpsbioscience.com Analysis by SDS-PAGE is crucial for assessing the homogeneity of purified SOD. spkx.net.cnnih.gov
Gel electrophoresis at low ionic strength has also been used to detect and monitor the enrichment of this compound during purification from natural sources like bovine liver. google.comgoogle.com This method can reveal the characteristic multi-band pattern typical of this compound. google.comgoogle.com Preparative gel electrophoresis, or techniques like gel filtration (size exclusion chromatography), can be used to remove undesirable soluble proteins, such as albumin, which might be present as impurities in preparations from natural sources. elsevier.esgoogle.com
Biotechnological Production and Recombinant Expression Systems
Biotechnological production of this compound, primarily through recombinant DNA technology, offers advantages over extraction from natural sources, including higher yields, improved purity, and reduced risk of contamination. Recombinant this compound (Cu,Zn-SOD) can be expressed in various host organisms.
Expression in Prokaryotic Systems (e.g., Escherichia coli)
Escherichia coli is a widely used prokaryotic host for the production of recombinant proteins due to its rapid growth, ease of genetic manipulation, and high expression levels. raybiotech.comeaglebio.comabcam.com Recombinant Cu,Zn-SOD has been successfully expressed in E. coli strains like BL21(DE3). frontiersin.orgnih.govabcam.comnih.gov Expression is often driven by strong inducible promoters, such as the T7 promoter. nih.gov
However, expressing eukaryotic proteins in E. coli can sometimes lead to the formation of inclusion bodies, which are aggregates of misfolded protein. nih.gov While the expression levels in E. coli can be high, the protein in inclusion bodies requires denaturation and refolding steps to regain its active conformation. nih.gov Despite this, E. coli remains a cost-effective and efficient system for producing large quantities of recombinant SOD.
Studies have shown successful overexpression of recombinant Cu,Zn-SOD in E. coli BL21, with reported protein content and SOD activity in the supernatant after cell lysis. frontiersin.orgnih.gov For example, one study reported a protein content of 7.2 mg/mL and SOD activity of 8,200 U/mL in the supernatant after induction. frontiersin.orgnih.gov
Expression in Eukaryotic Systems (e.g., Pichia pastoris, Saccharomyces)
Eukaryotic expression systems, such as yeasts like Pichia pastoris and Saccharomyces cerevisiae, offer advantages including proper protein folding, post-translational modifications (though glycosylation is typically absent in yeast-expressed SOD), and the ability to secrete the recombinant protein into the culture medium, simplifying purification. acs.orgtandfonline.comnih.gov
Pichia pastoris is a popular methylotrophic yeast known for its strong inducible promoters (like AOX1), high cell density fermentation, and efficient secretion of recombinant proteins. acs.orgtandfonline.com Expression of Cu,Zn-SOD from various sources, including human and fungal, has been successfully achieved in P. pastoris. frontiersin.orgnih.govacs.orgnih.govtci-thaijo.orgresearchgate.net Recombinant SOD can be secreted into the culture medium, reaching concentrations of several hundred milligrams per liter. acs.org For instance, human extracellular SOD (ECSOD) expression in P. pastoris resulted in approximately 440 mg/L in the culture medium after induction. acs.org
Saccharomyces cerevisiae is another widely used yeast host for recombinant protein production. While P. pastoris is often favored for high-level expression and secretion, Saccharomyces can also be used for SOD production. nih.govgoogle.commdpi.com Purification of SOD from Saccharomyces cerevisiae can involve methods like ammonium sulfate precipitation followed by various chromatography techniques. nih.gov
Strategies for Enhancing Recombinant Protein Yield and Solubility
Enhancing the yield and solubility of recombinant this compound (SOD) is crucial for efficient and cost-effective production. Several strategies can be employed, particularly in prokaryotic systems like E. coli where inclusion body formation can be an issue.
Strategies include optimizing fermentation parameters such as temperature, induction time, and media composition. tandfonline.com For instance, the ideal temperature range for SOD1 expression in P. pastoris is typically 25 to 30 °C. tandfonline.com In E. coli, using rich media like terrific broth can improve cell yield and recombinant protein expression. um.edu.mt
Co-expression of molecular chaperones, such as GroES and GroEL in E. coli, can assist in the proper folding of recombinant proteins and reduce inclusion body formation, thereby increasing the yield of soluble, active protein. um.edu.mtresearchgate.net While the effect can vary depending on the specific SOD and chaperone combination, co-expression has been shown to increase the specific activity of recombinant SOD. um.edu.mt
Protein engineering techniques, such as codon optimization and modifications to the protein sequence, can also improve expression levels and solubility. tandfonline.com Additionally, the use of stabilizers and additives during purification and storage can enhance SOD stability and functionality. tandfonline.commdpi.com
Production Scalability Research
Research into the scalability of this compound (SOD) production focuses on transitioning from laboratory-scale expression and purification to larger industrial scales. This involves optimizing fermentation processes in bioreactors and developing efficient large-scale purification protocols. mdpi.comresearchgate.netnih.gov
For recombinant production, particularly in yeast systems like Pichia pastoris, high cell density fermentation in bioreactors is a key aspect of scalability. acs.orgtandfonline.com Optimization of media composition and fermentation conditions in bioreactors aims to maximize SOD production yield. tandfonline.commdpi.com Studies have investigated SOD production in bioreactors of varying sizes, demonstrating the potential for scaling up the process. mdpi.com
Efficient large-scale purification methods are also essential for industrial production. Chromatographic techniques, such as ion exchange chromatography and gel filtration, can be adapted for larger columns and higher throughput. spkx.net.cnnih.govgoogle.com The development of simplified and less complicated purification methods can also contribute to scalability and reduce production costs. researchgate.net Research into enzyme formulation technology, including the use of additives like trehalose, is important for maintaining enzyme stability and shelf-life during storage and distribution, which is crucial for large-scale production and commercialization. mdpi.com
Analytical and Spectroscopic Characterization of Orgotein
Protein Purity and Homogeneity Assessment
Assessing the purity and homogeneity of protein preparations like Orgotein is crucial for ensuring consistency and reliability in research and potential therapeutic applications. This compound is typically obtained from bovine liver through a process involving heat treatment, enzymatic digestion of other proteins, and subsequent purification steps such as molecular sieve and ion exchange chromatography. elsevier.esnih.gov While purification aims for homogeneity, preparations may contain impurities. elsevier.es
Early analyses using gel electrophoresis, including polyacrylamide and agarose (B213101) gels, demonstrated that this compound exhibits a characteristic pattern of multiple closely spaced bands at various isoelectric points and low ionic strength, indicative of different congeners or isoforms. google.com The presence of extraneous proteins, migrating slower than the characteristic this compound bands, could be detected in some preparations, highlighting the importance of purity assessment. google.com Homogeneity can be evaluated by techniques such as polyacrylamide disc gel electrophoresis combined with densitometric tracing, which ideally shows a single band and a symmetrical peak for a homogeneous sample. tandfonline.com Dynamic light scattering (DLS) is another technique that can be employed to assess the dispersion and aggregation state of proteins in a sample, providing insights into homogeneity. researchgate.netjordilabs.combitesizebio.com
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used method for assessing protein purity and estimating molecular weight based on electrophoretic mobility. bitesizebio.compatsnap.com In SDS-PAGE, proteins are denatured and coated with SDS, imparting a uniform negative charge, allowing separation primarily by size when subjected to an electric field. patsnap.com
Studies on commercial preparations of this compound, such as Peroxinorm™, have utilized SDS-PAGE to analyze protein composition. SDS-PAGE analysis of Peroxinorm™ revealed several bands, with a prominent band corresponding to this compound at approximately 32 kDa. elsevier.eselsevier.es This aligns with the understanding that this compound (bovine Cu,Zn-SOD) is a homodimer composed of two subunits, each with a molecular weight of around 16 kDa, resulting in a dimeric molecular weight of approximately 32 kDa. nih.gov Earlier studies using sedimentation equilibrium analysis also established the molecular weight of beef liver this compound at about 32,500. google.com
SDS-PAGE is valuable for qualitatively identifying the presence of contaminant proteins by comparing the banding pattern to molecular weight markers and known standards. patsnap.com For instance, immunoblotting performed with Peroxinorm™ revealed bands at molecular weights (67, 51, 56, and 16 kDa) that differed from the main this compound band, suggesting the presence of impurities such as albumin (around 68 kDa). elsevier.eselsevier.es While SDS-PAGE is effective for detecting impurities and confirming purification steps, it does not provide quantitative data on protein concentration. patsnap.com Degradation of a protein sample can also be indicated by a smeared band on an SDS-PAGE gel. bitesizebio.com
The following table summarizes typical molecular weight observations from SDS-PAGE related to this compound and potential contaminants:
| Protein/Component | Approximate Molecular Weight (kDa) | Technique | Source/Observation |
| This compound (Dimer) | 32 | SDS-PAGE | Peroxinorm™ preparation elsevier.eselsevier.es |
| This compound (Dimer) | ~32.5 | Sedimentation Equilibrium | Beef liver this compound google.com |
| SOD1 (Subunit) | ~16 | SDS-PAGE | Human SOD1 under reducing conditions nih.govacrobiosystems.com |
| Albumin | 68 | SDS-PAGE | Expected size, potential contaminant in this compound elsevier.es |
| Chymotrypsin | - | SDS-PAGE | Mentioned as potential contaminant elsevier.eselsevier.es |
| Impurities | 67, 51, 56, 16 | Immunoblot | Peroxinorm™ preparation elsevier.eselsevier.es |
Mass Spectrometry (LC-MS/MS) for Characterization
Mass spectrometry (MS), particularly in combination with liquid chromatography (LC-MS/MS), is a powerful analytical technique used for the identification, characterization, and quantification of proteins and peptides. thermofisher.comresearchgate.netthermofisher.com LC-MS/MS separates complex mixtures of peptides (obtained after protein digestion) by liquid chromatography before they are introduced into the mass spectrometer, where their mass-to-charge ratio is measured. thermofisher.comresearchgate.netthermofisher.com
LC-MS/MS provides detailed information about the protein sequence and can detect post-translational modifications. jordilabs.combitesizebio.comresearchgate.net While MS is highly sensitive and accurate for protein analysis, the process typically involves protein denaturation, which means it may not provide information about the intactness or misfolding of the native protein structure. jordilabs.combitesizebio.com
In the context of superoxide (B77818) dismutase characterization, LC-MS/MS analysis after proteolytic digestion has been used to investigate structural changes, such as the conversion of specific amino acid residues upon oxidation. researchgate.net For recombinant CuZnSOD, LC-MS/MS has been employed to assess protein purity and confirm the identity of the expressed protein based on peptide mapping. frontiersin.org Purity levels of recombinant CuZnSOD preparations have been determined using LC-MS/MS, with reported purities ranging from approximately 72.78% to 99.99% based on peptide abundance. frontiersin.org
Spectroscopic Techniques for Structural Analysis
Spectroscopic techniques provide valuable insights into the structural characteristics and electronic properties of this compound, particularly concerning its protein conformation and the presence of metal cofactors.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an absorption spectroscopy technique used to measure the absorbance of a sample across the UV and visible regions of the electromagnetic spectrum (typically 190-840 nm). youtube.com It is a common method for quantifying protein concentration due to the absorbance of peptide bonds in the UV region and the absorbance of aromatic amino acid residues like tyrosine and tryptophan at 280 nm. jordilabs.combitesizebio.com
For this compound, UV-Vis spectroscopy has been used to characterize its properties. Substantially pure preparations of beef liver this compound have shown UV absorbance at 280 nm, which is attributed to its tyrosine and tryptophan content. google.com The corrected absorbance (A) at pH 7.0 buffer for this compound (1 mg/ml) was reported as 0.23 ± 0.02, while a higher absorbance (0.585 at 1 mg/ml) was observed in earlier preparations containing extraneous proteins rich in these aromatic residues. google.com
In the visible spectrum, this compound samples containing copper exhibit a characteristic broad peak at around 655 nm or 680 nm. google.comnih.govresearchgate.net This peak confirms the presence of chelated copper ions within the protein structure and is indicative of the correct occupation of copper at the active site. nih.govresearchgate.net The absorption spectrum in the ultraviolet region for superoxide dismutase is generally typical of most proteins, with an extinction coefficient (E) at 280 nm around 14.9. tandfonline.com
The following table summarizes key UV-Vis absorption characteristics reported for this compound and related SODs:
| Spectral Feature | Wavelength (nm) | Observation/Attribution | Source/Observation |
| UV Absorbance | 280 | Due to tyrosine and tryptophan content | This compound google.com, SODs tandfonline.com |
| Corrected A (1 mg/ml) | 280 | 0.23 ± 0.02 (pH 7.0 buffer) | This compound google.com |
| High A (1 mg/ml) | 280 | 0.585 (with extraneous protein) | This compound google.com |
| Visible Absorption Peak | 655 or 680 | Characteristic of chelated copper, indicates active site Cu | This compound google.com, hSOD1 nih.govresearchgate.net |
Circular Dichroism (Conceptual Application)
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational changes of proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum in the far-UV region (190-250 nm) provides information about the types and proportions of secondary structure elements like alpha-helices and beta-sheets. The near-UV region (250-320 nm) can provide information about the tertiary structure and the environment of aromatic amino acid residues and disulfide bonds.
While specific CD spectral data for this compound were not extensively detailed in the search results, the technique is conceptually applicable and widely used for characterizing the structure and stability of superoxide dismutase enzymes and other proteins. researchgate.netnih.gov CD spectroscopy has been employed to study conformational differences in proteins eur.nl and to characterize oxidation-induced structural perturbations in SOD variants, revealing the formation of partially unfolded species. researchgate.net CD data can also indicate changes in protein conformation induced by factors such as metal ion displacement. nih.gov Therefore, CD spectroscopy is a relevant technique for analyzing the secondary and tertiary structure of this compound and monitoring any changes in its conformation under different conditions.
Fluorescence Spectroscopy (Conceptual Application)
Fluorescence spectroscopy is a sensitive technique used to study the intrinsic fluorescence of proteins, which primarily arises from tryptophan, tyrosine, and phenylalanine residues. The fluorescence properties (emission intensity, wavelength maximum, and lifetime) are highly sensitive to the local environment of these residues, making fluorescence spectroscopy a useful tool for investigating protein folding, dynamics, ligand binding, and interactions.
Similar to Circular Dichroism, specific detailed fluorescence spectral data for this compound were not prominently featured in the search results. However, fluorescence spectroscopy is conceptually applicable and a standard technique for studying the structural dynamics and interactions of proteins, including superoxide dismutase. nih.govtorvergata.itresearchgate.net Time-resolved fluorescence spectroscopy, for example, has been used to study the conformational dynamics of bovine Cu,Zn superoxide dismutase (this compound). torvergata.it Fluorescence measurements can also be used to monitor binding events or changes in protein conformation through changes in fluorescence intensity or wavelength. researchgate.net Thus, fluorescence spectroscopy is a relevant method for probing the structural environment of fluorophores within this compound and studying its dynamic behavior and interactions.
Enzymatic Activity Assays for Quantitative Determination
Enzyme activity assays are laboratory methods used to measure the rate of enzymatic reactions, providing a quantitative measure of enzyme activity. thermofisher.com These assays are vital for studying enzyme kinetics and inhibition. thermofisher.com Enzyme activity is typically expressed as units of substrate converted or product formed per unit of time. thermofisher.combiomol.com Accurate measurement of enzyme activity requires controlling variables such as temperature, pH, buffer type, and ionic strength. thermofisher.com For quantitative work, it is important to operate within a range where the assay signal is linear with respect to enzyme concentration. biomol.com Specific enzyme activity, defined as the number of enzyme units per milligram of protein, is an important measure of enzyme purity. biomol.comlibretexts.org
One common method for quantitatively determining the enzymatic activity of superoxide dismutase, including this compound, is based on its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals. worthington-biochem.comresearchgate.net
Nitroblue Tetrazolium (NBT) Reduction Inhibition Assay
The Nitroblue Tetrazolium (NBT) reduction inhibition assay is a widely used spectrophotometric method for measuring superoxide dismutase activity. worthington-biochem.comresearchgate.net This assay is based on the principle that superoxide radicals, generated by a suitable system, can reduce NBT to a colored formazan (B1609692) product, which can be measured spectrophotometrically. worthington-biochem.comresearchgate.net Superoxide dismutase competes with NBT for superoxide radicals. worthington-biochem.com Therefore, the presence of SOD inhibits the reduction of NBT, resulting in a decrease in the formation of the colored formazan product. worthington-biochem.comresearchgate.net
The extent of inhibition of NBT reduction is proportional to the amount of SOD activity in the sample. worthington-biochem.comresearchgate.net One unit of SOD activity is typically defined as the amount of enzyme that causes 50% inhibition of NBT reduction under specific assay conditions. researchgate.netnih.govworthington-biochem.com
The NBT assay involves generating superoxide radicals, often enzymatically using systems like xanthine/xanthine oxidase or NADH/phenazine methosulfate (PMS), or photochemically using riboflavin. nih.govworthington-biochem.com The reaction mixture typically contains NBT, the superoxide generating system, and the sample containing SOD. nih.govworthington-biochem.com The reduction of NBT is monitored by measuring the increase in absorbance of the formazan product at a specific wavelength, usually around 560 nm, using a spectrophotometer. researchgate.netnih.govnih.gov
To quantify SOD activity, the percentage of inhibition of NBT reduction is determined by comparing the absorbance in the presence of the sample to the absorbance in a control reaction without the enzyme. worthington-biochem.comresearchgate.net A standard curve can be generated by plotting the percentage inhibition against known amounts of purified SOD. worthington-biochem.com The SOD activity in unknown samples can then be determined from this standard curve. worthington-biochem.com
Studies using the NBT assay have demonstrated the enzymatic activity of this compound. For example, research has shown the percentage inhibition of NBT reduction versus nanogram protein for purified CuZnSOD (this compound) in the NBT assay. researchgate.net The assay has been used to assess the effect of various factors on SOD activity, such as the co-expression of copper chaperones, which can enhance the specific activity of recombinant human Cu/Zn SOD as measured by the inhibition of NBT reduction. researchgate.netnih.gov
Table 1: Example Data from NBT Reduction Inhibition Assay (Illustrative)
| Sample Type | Enzyme Concentration (µg/mL) | Absorbance at 560 nm | Percentage Inhibition (%) |
| Control (No Enzyme) | 0 | 0.850 | 0 |
| Purified this compound | 0.1 | 0.680 | 20 |
| Purified this compound | 0.5 | 0.425 | 50 |
| Purified this compound | 1.0 | 0.200 | 76 |
| Sample A | Unknown | 0.510 | 40 |
The NBT assay, while widely used, can be subject to interferences from other substances in biological samples that can also reduce NBT or interfere with the superoxide generating system. researchgate.netnih.gov Modifications to the assay, such as the inclusion of specific inhibitors or chelators, may be necessary to improve accuracy when analyzing complex biological matrices. researchgate.net Despite potential interferences, the NBT reduction inhibition assay remains a valuable tool for the quantitative determination of superoxide dismutase activity, including that of this compound. worthington-biochem.comresearchgate.net
Comparative Biochemical and Mechanistic Studies of Orgotein
Distinctions from Other Endogenous Antioxidant Enzymes (e.g., Catalase, Glutathione (B108866) Peroxidase)
While Orgotein (as SOD) is a primary enzymatic defense against the superoxide (B77818) radical, other endogenous antioxidant enzymes, such as Catalase (CAT) and Glutathione Peroxidase (GPx), play distinct but complementary roles in mitigating oxidative stress. oatext.comresearchgate.netnih.gov The primary distinction lies in their specific substrates and the reactions they catalyze.
Superoxide dismutase (including this compound) specifically targets the superoxide radical (•O₂⁻), converting it to hydrogen peroxide (H₂O₂). mdpi.comoatext.com This is considered the first line of defense against superoxide toxicity. mdpi.com
Catalase, on the other hand, primarily acts on the hydrogen peroxide produced by SOD, breaking it down into water (H₂O) and molecular oxygen (O₂). oatext.comnih.govcore.ac.uk Catalase is particularly efficient at detoxifying high levels of H₂O₂ and is found in peroxisomes, organelles where H₂O₂ is produced during various metabolic processes. nih.govcore.ac.ukmdpi.com
Glutathione Peroxidase also neutralizes hydrogen peroxide, but it does so by using glutathione (GSH) as a cofactor, converting GSH to its oxidized form (GSSG) while reducing H₂O₂ to water. oatext.commdpi.commdpi.com GPx is effective at lower concentrations of H₂O₂ compared to Catalase and plays a crucial role in the glutathione cycle, a vital part of the antioxidant defense system. mdpi.commdpi.com GPx can also reduce other organic hydroperoxides. mdpi.com
In essence, SOD, Catalase, and GPx work in concert to neutralize reactive oxygen species. SOD handles the initial dismutation of superoxide, while Catalase and GPx deal with the resulting hydrogen peroxide through different mechanisms. researchgate.netnih.gov Studies have shown that maintaining an appropriate balance between the activities of these enzymes is crucial for optimal cellular protection. nih.gov
| Enzyme | Primary Substrate | Reaction Catalyzed | Key Features |
| Superoxide Dismutase | Superoxide (•O₂⁻) | 2 •O₂⁻ + 2H⁺ → H₂O₂ + O₂ | First line of defense against superoxide. mdpi.com |
| Catalase | Hydrogen Peroxide (H₂O₂) | 2 H₂O₂ → 2 H₂O + O₂ | Efficient at high H₂O₂ levels, in peroxisomes. nih.govcore.ac.uk |
| Glutathione Peroxidase | Hydrogen Peroxide (H₂O₂), Organic Hydroperoxides | H₂O₂ + 2 GSH → 2 H₂O + GSSG, ROOH + 2 GSH → ROH + H₂O + GSSG | Uses glutathione, effective at low H₂O₂ levels. mdpi.commdpi.com |
Comparison with Synthetic Superoxide Dismutase Mimetics
The development of synthetic superoxide dismutase mimetics has been pursued to overcome some of the limitations associated with using native enzymes like this compound as therapeutic agents. mdpi.comresearchgate.netnih.gov These mimetics are small molecules designed to replicate the catalytic activity of SOD. researchgate.netwikipedia.org
Mechanistic Similarities and Differences
Both native SOD (this compound) and synthetic SOD mimetics function by catalyzing the dismutation of the superoxide radical (•O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). mdpi.comwikipedia.org This core enzymatic activity is the basis of their antioxidant function.
The mechanistic similarity lies in the redox cycle involving a metal center that facilitates the electron transfer required for the dismutation reaction. In Cu/Zn-SOD like this compound, copper is the catalytic metal. nih.gov Synthetic mimetics often utilize transition metals such as manganese, iron, or copper in coordination complexes. researchgate.netwikipedia.org
However, there can be mechanistic differences in the specifics of the redox cycle and the interaction with other reactive species. Some synthetic mimetics are designed to be highly selective for superoxide and may not react with other oxygen species like hydroxyl radicals (•OH) or hydrogen peroxide (H₂O₂), unlike native SOD which might exhibit some reactivity with other species at high concentrations. researchgate.netdovepress.com This selectivity in mimetics can potentially avoid the production of more injurious radicals from the dismutation by-products. dovepress.com
Advantages and Limitations of Native this compound vs. Mimetics
Native this compound, being a protein, has certain inherent characteristics that present both advantages and limitations when considered for therapeutic use. Its primary advantage is its natural enzymatic activity in dismutating superoxide. mdpi.com However, as a large protein sourced from animals (typically bovine), this compound faced limitations including potential immunogenicity, leading to hypersensitivity reactions and antibody formation in some individuals. mdpi.comresearchgate.netnih.govnih.gov Its large molecular size can also affect its pharmacokinetic properties, such as tissue penetration and half-life. mdpi.comnih.govresearchgate.net this compound was withdrawn from some markets due to these concerns, although it has seen use in veterinary medicine and in some regions for specific indications like preventing radiation-induced side effects. mdpi.comresearchgate.netnih.govjournals.co.za
Synthetic SOD mimetics were developed to overcome these limitations. mdpi.comresearchgate.netnih.gov Key advantages of mimetics include their smaller molecular weight, which can lead to improved pharmacokinetic profiles, such as better stability and longer circulating half-lives compared to the native enzyme. mdpi.comnih.govresearchgate.net Their synthetic nature also generally results in negligible antigenicity potential, reducing the risk of immune responses. mdpi.com Additionally, some mimetics can be designed for specific selectivity towards superoxide. researchgate.netdovepress.com
However, synthetic mimetics also have limitations. Their development is complex, and achieving the high catalytic efficiency and specificity of the native enzyme can be challenging. researchgate.netwikipedia.org The long-term effects and potential off-target interactions of some mimetics require thorough investigation. While promising, many synthetic mimetics are still in experimental or clinical trial phases and are not as widely available clinically as this compound once was. drmelon-r.com
| Feature | Native this compound (SOD) | Synthetic SOD Mimetics |
| Molecular Size | Large protein (approx. 32 kDa) wikipedia.org | Small molecules (e.g., M40403 is 483 Da) nih.govresearchgate.netnih.gov |
| Source | Biological (e.g., bovine liver/erythrocytes) nih.govjournals.co.za | Synthetic |
| Immunogenicity | Potential concern mdpi.comresearchgate.netnih.govnih.gov | Generally negligible mdpi.com |
| Stability/Half-life | Can be limited nih.govresearchgate.net | Often improved mdpi.comnih.govresearchgate.net |
| Selectivity | Primarily superoxide, potential for other reactions at high levels mdpi.comdovepress.com | Can be designed for high superoxide selectivity researchgate.netdovepress.com |
| Clinical Status | Limited/Withdrawn in some regions mdpi.comresearchgate.netnih.gov | Primarily experimental/clinical trials drmelon-r.com |
Cross-Species Biochemical and Activity Comparisons
Superoxide dismutase enzymes, including the Cu/Zn-SOD type that this compound represents, are highly conserved across various species, reflecting their fundamental role in aerobic life. wikipedia.org While the basic enzymatic function of dismutating superoxide is conserved, there can be biochemical and activity variations between SOD enzymes from different species.
This compound is derived from bovine sources. mdpi.comnih.gov Studies comparing SOD activity across species have shown variations. For instance, a study in rats suggested that human and bovine SOD conferred higher pharmacological activity than the rat enzyme. mdpi.com This indicates that while the core function is similar, differences in protein structure, stability, or other biochemical properties can influence their activity or efficacy in a different biological context.
Cross-species comparisons of antioxidant enzyme activities, including SOD, Catalase, and GPx, are often conducted in research to understand oxidative stress responses in different organisms or under varying conditions. researchgate.netnih.gov These studies can reveal differences in the baseline activity levels of these enzymes and their responses to environmental stressors. For example, studies in different aquatic species have shown significant variations in the specific activity of antioxidant parameters like Catalase and GPx. researchgate.net Similarly, research in horses has examined the influence of factors like exercise on SOD and GPx activity. nih.gov
While the catalytic mechanism of SOD is broadly conserved, variations in amino acid sequences, post-translational modifications, or associated proteins across species can lead to differences in enzyme stability, specific activity, optimal pH, or interaction with cellular components. These variations can be relevant when considering the use of SOD derived from one species (like bovine this compound) in another species or in research models.
Advanced Research Directions and Protein Engineering of Orgotein
Design and Development of Orgotein Derivatives
The design and development of this compound derivatives aim to create modified versions of the enzyme with enhanced activity, improved stability, altered pharmacokinetics, or targeted delivery capabilities.
Site-Directed Mutagenesis for Enhanced Activity or Stability
Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions into the this compound sequence to study their effects on the enzyme's structure, activity, and stability. This approach is particularly relevant in understanding the impact of disease-associated mutations and in designing variants with desired properties.
Studies have investigated the effects of various mutations on SOD1's stability and function. For instance, missense mutations in the SOD1 gene are associated with ALS and can lead to decreased protein stability and increased aggregation. plos.orgnih.gov Research using site-directed mutagenesis has explored how specific amino acid changes, particularly in regions like the metal-binding and electrostatic loops, can affect the enzyme's structure and dynamics. nih.govplos.org
Mutagenesis can also be employed to improve the enzyme's properties. One study explored substituting a threonine residue at position 97 with aspartate (T97D) in a Cu,Zn SOD from Potentilla atrosanguinea using site-directed mutagenesis and computational tools. This substitution was found to improve dimeric stability and catalytic efficiency, potentially by enhancing interactions between monomers. researchgate.net
Research findings on the impact of mutations on SOD1 stability and activity are often presented in the context of specific variants.
| SOD1 Variant | Location of Mutation | Predicted/Observed Effect on Stability | Predicted/Observed Effect on Activity | Associated Condition (if any) | Source |
| A4V | Deleterious, Destabilizing | ALS | plos.org | ||
| D90A | Deleterious, Destabilizing | ALS | plos.org | ||
| H46R | Active Site Domain | Deleterious, Destabilizing | Reduced (in some studies) | ALS | plos.orgpnas.org |
| I113T | Destabilizing, leads to aggregation | ALS | plos.orgresearchgate.net | ||
| T97D (in P. atrosanguinea SOD) | Interface residue | Improved dimeric stability | Enhanced catalytic efficiency | Not applicable (engineered variant) | researchgate.net |
These studies highlight the importance of specific residues and regions in maintaining this compound's structural integrity and optimal function.
Bioconjugation Strategies for Modified Properties (Conceptual)
Bioconjugation involves the covalent attachment of molecules, such as polymers, peptides, or small molecules, to proteins like this compound to modify their properties. nih.govsusupport.com While specific detailed research findings on bioconjugation of this compound were not extensively found in the search results, the concept is relevant for improving its characteristics for potential therapeutic applications.
Conceptual applications of bioconjugation for this compound could include:
Enhanced Stability: Conjugation with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can increase the protein's stability and extend its half-life in the bloodstream by reducing proteolytic degradation and kidney clearance. nih.govcigb.edu.cu PEGylation of SOD has shown improved anti-inflammatory properties and increased blood half-life. cigb.edu.cu
Targeted Delivery: Attaching targeting ligands to this compound could direct the enzyme to specific tissues or cells, potentially improving its efficacy and reducing off-target effects. This is particularly relevant for delivering this compound to sites of oxidative stress or to specific cell types involved in diseases.
Modified Solubility and Immunogenicity: Bioconjugation can alter the solubility of this compound and potentially reduce its immunogenicity, which is important for therapeutic proteins administered to patients. nih.gov
Improved Cellular Uptake: Conjugation with certain molecules or polymers might enhance the uptake of this compound by cells, facilitating its action within the intracellular environment where superoxide (B77818) radicals are generated. Conjugates of SOD1 with amphiphilic poly(2-oxazoline) block copolymers have shown enhanced uptake in neurons. acs.org
Bioconjugation strategies often involve targeting specific amino acid residues on the protein surface, such as lysine (B10760008) or cysteine residues, or the N-terminus. susupport.commdpi.com The choice of linker and conjugation chemistry is crucial to preserve the enzyme's activity and ensure the desired properties of the bioconjugate. beilstein-journals.org
Computational Modeling and Simulation Approaches
Computational modeling and simulation techniques are powerful tools for studying the structure, dynamics, and interactions of this compound at an atomic level. These methods complement experimental studies and provide insights into the molecular mechanisms underlying protein function and dysfunction. neurology.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to simulate the movement of atoms and molecules over time, providing information about the conformational changes, flexibility, and stability of proteins like this compound. nih.govplos.orgrsc.org
MD simulations have been extensively used to study the effects of ALS-linked mutations on SOD1 structure and dynamics. These simulations can reveal alterations in the flexibility of key regions, such as the metal-binding and electrostatic loops, which are important for enzymatic activity and can be implicated in protein aggregation. nih.govplos.org Studies have used MD simulations to analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radius of gyration to assess the stability and conformational changes of wild-type and mutant SOD1. nih.govplos.org
MD simulations can also be used to investigate the stability of protein-ligand complexes, providing insights into how potential therapeutic molecules interact with this compound. accscience.comnih.govnih.gov
| SOD1 System Simulated | Simulation Goal | Key Findings from MD Simulations | Source |
| Wild-type and ALS variants (A4V, D90A, H46R, I113T) | Characterize structural and functional effects of variants | Alterations in flexibility and essential dynamics at electrostatic and metal-binding loops, potentially leading to aggregation. | plos.orgresearchgate.net |
| Wild-type and mutant monomers (apo form) | Study conformational changes and aggregation precursor | Apo SOD1 undergoes significant local unfolding dynamics and is a predecessor for aggregation. rsc.org Loops IV and VII show larger local unfolding in apo form. rsc.org | nih.govrsc.org |
| Wild-type and mutant dimers | Investigate structural and dynamic behavior | Marked structural differences between wild-type and variants, and between different variant groups (WTL vs MBR). nih.gov | nih.gov |
| SOD1-ligand complexes | Assess stability and interactions | Complexes remained stable and energetically favorable under simulated physiological conditions for certain compounds. accscience.comresearchgate.net | accscience.comnih.govresearchgate.net |
Ligand Docking Studies
Ligand docking studies are computational methods used to predict the binding affinity and interaction modes of small molecules (ligands) with a protein target like this compound. This is a crucial step in structure-based drug discovery to identify potential therapeutic compounds that can modulate this compound's activity or prevent its aggregation. accscience.comnih.govmdpi.com
Docking studies involve computationally placing a ligand into the binding site of the protein and calculating a score that estimates the strength of the interaction. These studies can help identify compounds that bind to the active site or to other regions involved in protein stability or aggregation. accscience.comnih.govmdpi.com
Research has utilized molecular docking to screen libraries of compounds to find potential inhibitors or modulators of SOD1, particularly mutant forms involved in ALS. accscience.comnih.govnih.govmdpi.com Docking results can provide information about the specific amino acid residues involved in binding interactions. syncsci.com
| Ligand/Compound Tested (Examples) | Target SOD1 Form (Wild-type/Mutant) | Predicted Binding Site/Interactions | Key Findings from Docking Studies | Source |
| Compound 1 (CID: 36791369) | Human SOD1 | Highest binding affinity observed. | Identified as a potential inhibitor. accscience.comresearchgate.net | accscience.comresearchgate.net |
| Hesperidin | Mutant SOD1 | High affinity to mutant SOD1. | Might be potential lead compound for designing inhibitors of mutant SOD1 for ALS therapy. nih.gov | nih.gov |
| THSG (2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside) | Mutant SOD1 | High affinity to mutant SOD1. | Might be potential lead compound for designing inhibitors of mutant SOD1 for ALS therapy. nih.gov | nih.gov |
| trans-resveratrol (t-RSV) | SOD1 | Adrenaline binding site; interacts with GLU100, PRO28, LYS23, TRP32. | Provides information on amino acids involved and nature of forces in binding. syncsci.com | syncsci.com |
| Compounds from PubChem library (e.g., CID:133306073, CID:133446715) | SOD1 | Interact with crucial residues of SOD1 active site. | Identified as potential scaffolds with promising inhibitory properties against SOD1. nih.gov | nih.gov |
"Omics" Research in Relation to this compound's Effects
"Omics" research, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of biological systems. crownbio.com While direct "omics" studies specifically centered on this compound's global effects were not prominently featured in the search results, these approaches are valuable for understanding the broader biological context in which this compound functions and how its modulation impacts cellular pathways.
"Omics" research can contribute to understanding this compound's effects in several ways:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression levels in response to altered this compound levels or activity can reveal the downstream pathways and biological processes influenced by this compound. This can help identify how this compound deficiency or dysfunction contributes to disease states.
Metabolomics: Studying changes in metabolite profiles can provide insights into the metabolic consequences of altered this compound activity and oxidative stress. This compound's role in scavenging superoxide radicals directly impacts cellular redox balance, which in turn affects various metabolic pathways.
Genomics: Genome-wide association studies (GWAS) and sequencing efforts can identify genetic variations in the SOD1 gene and other genes involved in antioxidant defense or related pathways that may influence an individual's susceptibility to diseases linked to this compound dysfunction.
Integrated Omics: Combining data from multiple "omics" layers can provide a more holistic understanding of the complex molecular networks affected by this compound. crownbio.comnih.gov This integrated approach can help identify biomarkers for disease progression or therapeutic response related to this compound.
Proteomics Studies
Proteomics involves the large-scale study of the entire set of proteins produced or modified by an organism, system, or biological context. ox.ac.uk While direct proteomic studies specifically detailing the comprehensive impact of this compound administration on a complete proteome are not extensively documented in the provided search results, the relevance of proteomics in understanding the effects of agents like this compound is evident. Superoxide dismutase itself has been identified in proteomic analyses in various biological contexts, such as studies on the fungus Cordyceps militaris, where SOD was among the proteins identified during developmental stages. researchgate.netscienceopen.comdntb.gov.uaplos.org This demonstrates that SOD, the active component of this compound, is a protein detectable and quantifiable using proteomic techniques.
Applying proteomics to study the effects of this compound in a biological system could involve comparing the protein profiles of cells or tissues before and after this compound exposure under specific conditions, such as inflammation or oxidative stress. Changes in the abundance or modification state of various proteins could reveal pathways influenced by this compound beyond the direct detoxification of superoxide. For instance, proteomics could help identify how this compound treatment affects the expression or activation of proteins involved in inflammatory signaling, immune responses, or tissue repair pathways. mdpi.commdpi.com High-throughput technology for studying protein expression after stimuli like irradiation has been highlighted as valuable for discovering mechanisms of injury and identifying radioprotective agents, a context in which this compound has been studied. allenpress.comdovepress.comnih.gov
Transcriptomics Research
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism, providing insights into gene expression levels. ox.ac.ukmdpi.com Similar to proteomics, dedicated transcriptomic studies focused solely on mapping the global gene expression changes induced by this compound are not prominently featured in the provided information. However, transcriptomic approaches have been successfully employed to investigate cellular responses to stress and the regulation of antioxidant enzymes, including superoxide dismutases.
Studies utilizing transcriptomics in other organisms, such as the crab Cardisoma armatum under air exposure stress, have identified differential expression of genes related to antioxidant systems, including superoxide dismutase 1 and 2. researchgate.netnih.gov This indicates that transcriptomics can be used to understand how the expression of SOD genes is regulated in response to environmental or pathological cues. Applying transcriptomics to this compound research could involve analyzing the RNA profiles of cells or tissues treated with this compound under conditions of oxidative stress or inflammation. This could reveal whether this compound indirectly influences the transcription of genes involved in antioxidant defense, inflammatory pathways, or other cellular processes. The integration of transcriptomics and proteomics has been shown to be a powerful approach for elucidating the mechanisms of action of bioactive compounds by identifying changes in both RNA and protein levels and correlating these changes to affected biological pathways. mdpi.com
Unexplored Biological Pathways and Novel Mechanistic Insights
While the primary mechanism of this compound as a superoxide dismutase is well-established, its interaction within the complex network of cellular signaling and its full impact on various biological pathways present areas for further exploration. The reduction of superoxide radicals by this compound has downstream effects that can influence multiple cellular processes.
One significant area is the interaction between superoxide and nitric oxide (NO). Superoxide can react with NO to form peroxynitrite (ONOO⁻), a potent pro-inflammatory and cytotoxic molecule. nih.govnih.gov By scavenging superoxide, this compound can reduce peroxynitrite formation, thereby mitigating its damaging effects and associated inflammatory responses. nih.gov This highlights a key pathway through which this compound exerts its anti-inflammatory properties beyond simply reducing oxidative stress.
Furthermore, superoxide has been shown to regulate the release of various pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov this compound, by reducing superoxide levels, can inhibit the production or release of these cytokines, contributing to its anti-inflammatory effects. nih.gov The precise mechanisms by which superoxide regulates cytokine expression and release are still under investigation in various research groups, suggesting an area where further studies on this compound's impact could provide novel insights.
Intellectual Property and Scientific Research Landscape
Overview of Orgotein-Related Patents and Scientific Publications
The intellectual property landscape surrounding this compound includes early patent filings related to its production and use. A series of patents were filed with the U.S. Patent Office by Huber et al. by the end of 1977 concerning this compound and its use to protect against radiation therapy toxicities. dovepress.com Earlier patent applications from the late 1960s and early 1970s also describe this compound and processes for its production, including improvements and methods for stabilizing the compound. googleapis.com For instance, U.S. patent application Ser. No. 576,454, filed in 1966, and British Pat. 1,160,151 claimed this compound and its production process. googleapis.com An improved process was claimed in U.S. patent application Ser. No. 657,866, filed in 1967, which notably used a buffer containing a mixture of Mg++, Cu++, and Zn++ ions, rather than just Mg++. googleapis.com Further applications detailed processes for removing extraneous protein from this compound. googleapis.com More recent patent information also exists, such as a Chinese patent application from 2010 for a segmented intestine targeted preparation of this compound polypeptide. google.com
The scientific publication landscape for this compound reflects research into its mechanism of action as a superoxide (B77818) dismutase and its potential therapeutic applications. This compound functions by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby reducing oxidative stress. patsnap.comconsensus.app This mechanism has driven research into its use for inflammatory conditions and those involving tissue damage from reactive oxygen species. Publications from the 1970s and 1980s explored this compound's efficacy in ameliorating side effects due to radiation therapy, including studies in patients receiving pelvic radiation for bladder tumors. dovepress.comnih.gov These studies suggested that this compound could safely and effectively reduce signs and symptoms in the bladder and bowel related to radiation therapy. nih.gov Research also investigated its use in inflammatory bladder conditions like radiation-induced cystitis. amegroups.org While some studies showed promise in areas like reducing induration size, pain, and penile deviation in certain conditions, the lack of large-scale randomized controlled trials has been noted in some areas of investigation. amegroups.org The scientific literature also includes research on the development of synthetic superoxide dismutase mimetics designed to overcome limitations associated with the native enzyme, indicating that this compound research has contributed to broader efforts in this field. nih.govresearchgate.net Publications have also explored the potential of this compound in ameliorating cis-platinum nephrotoxicity in animal models, supporting the role of oxygen radicals in such toxicity. researchgate.net
The research indicates that while this compound showed promising anti-inflammatory properties in preclinical and clinical studies, issues, potentially related to its bovine origin and immunogenicity, limited its clinical utility and led to its withdrawal as a human pharmaceutical in some regions. dovepress.comnih.govpsu.edu Despite this, the findings from this compound clinical trials have been significant in suggesting the further development of SODs as interventions for conditions involving oxidative stress and inflammation. dovepress.com
Current and Future Directions in this compound Academic Research
Current academic research directions related to this compound often focus on understanding the role of superoxide dismutase activity in various pathological processes and the development of improved or alternative therapeutic strategies based on this mechanism. While this compound itself may have limited current use in mainstream human medicine, research institutions continue to explore the therapeutic potentials of superoxide dismutase and its mimetics, given their antioxidant properties. patsnap.comnih.govresearchgate.net
The limitations encountered with bovine-derived this compound, such as immunogenicity, have spurred research into synthetic, low-molecular-weight mimetics of SOD enzymes. dovepress.comnih.gov These mimetics are being investigated as potential pharmaceutical candidates for a variety of diseases where native SOD enzymes have shown effectiveness. nih.gov This represents a significant future direction in the academic research landscape influenced by the earlier work on this compound.
Research continues into the fundamental role of reactive oxygen species and oxidative stress in various diseases, providing a scientific basis for the continued exploration of SOD activity as a therapeutic target. researchgate.netnih.govnih.gov Studies are investigating the mechanisms through which superoxide regulates inflammatory cytokines and affects adhesion molecules, further elucidating the potential therapeutic pathways related to SOD activity. nih.gov
Furthermore, research into specific conditions where oxidative stress plays a significant role, such as osteoarthritis and male reproductive health, continues to evolve, with bibliometric analyses highlighting increasing publication trends in these areas related to oxidative stress. nih.govnih.gov While these studies may not always directly mention this compound, they contribute to the broader understanding of the conditions that SODs, like this compound, were investigated for, potentially opening avenues for novel SOD-based therapies or mimetics.
The granting of orphan drug status by the US FDA in 1994 for patients with mutations in Cu/Zn SOD also indicates a continued, albeit specialized, interest in therapeutic approaches involving this enzyme. dovepress.commskcc.org Although this compound itself was later withdrawn, this highlights a research direction focused on genetic disorders affecting SOD function.
Q & A
Q. What frameworks (e.g., FINER criteria) evaluate the feasibility of this compound-based clinical trials?
- Methodological Guidance : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, while this compound’s radioprotective efficacy is novel, its antigenicity raises ethical concerns in long-term use. Use pilot trials to assess feasibility, as done in Delanian’s study (n=34) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
